molecular formula C16H17ClN2O B14570188 N-(2-Anilino-4-chlorophenyl)-2-methylpropanamide CAS No. 61598-78-5

N-(2-Anilino-4-chlorophenyl)-2-methylpropanamide

Cat. No.: B14570188
CAS No.: 61598-78-5
M. Wt: 288.77 g/mol
InChI Key: HZELUWWDXUOKRC-UHFFFAOYSA-N
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Description

N-(2-Anilino-4-chlorophenyl)-2-methylpropanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aniline group, a chlorophenyl group, and a methylpropanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Anilino-4-chlorophenyl)-2-methylpropanamide typically involves the reaction of 2-anilino-4-chlorobenzoyl chloride with 2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Anilino-4-chlorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(2-Anilino-4-chlorophenyl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Anilino-4-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Anilino-4-chlorophenyl)-N-methylacetamide
  • [(2-Anilino-4-chlorobenzoyl)amino]thiourea
  • 3-Chloro-N-(4-chloro-2-(anilino)phenyl)propionamide

Uniqueness

N-(2-Anilino-4-chlorophenyl)-2-methylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

CAS No.

61598-78-5

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

N-(2-anilino-4-chlorophenyl)-2-methylpropanamide

InChI

InChI=1S/C16H17ClN2O/c1-11(2)16(20)19-14-9-8-12(17)10-15(14)18-13-6-4-3-5-7-13/h3-11,18H,1-2H3,(H,19,20)

InChI Key

HZELUWWDXUOKRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2

Origin of Product

United States

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